Ferric ammonium oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

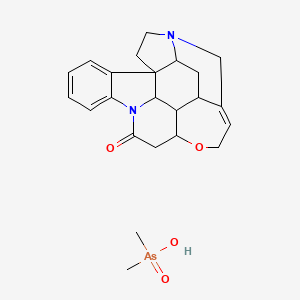

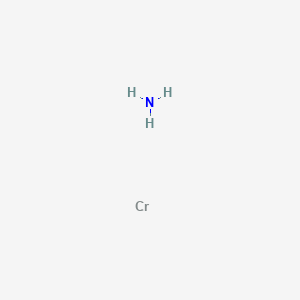

Ferric ammonium oxalate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron(III). It is a green solid that is soluble in water but insoluble in ethanol. This compound is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue, which is relevant to the manufacture of blueprint paper .

Méthodes De Préparation

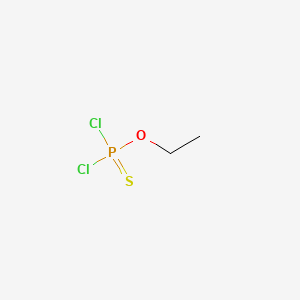

Synthetic Routes and Reaction Conditions: Ferric ammonium oxalate can be synthesized by reacting ferric chloride with ammonium oxalate in an aqueous solution. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{(NH}_4\text{)_2C}_2\text{O}_4 \rightarrow \text{Fe(C}_2\text{O}_4\text{)_3}^{3-} + 6 \text{NH}_4\text{Cl} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving ferric chloride in water and then adding ammonium oxalate. The solution is then heated to promote the reaction and the resulting product is crystallized out of the solution .

Types of Reactions:

Oxidation: this compound can undergo photolysis, where it decomposes under light to form iron(II) oxalate and carbon dioxide.

Reduction: It can be reduced to iron(II) oxalate using reducing agents like sodium dithionite.

Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Light exposure in the presence of water.

Reduction: Sodium dithionite in an aqueous solution.

Substitution: Various ligands in an aqueous or organic solvent.

Major Products:

Oxidation: Iron(II) oxalate and carbon dioxide.

Reduction: Iron(II) oxalate.

Substitution: New coordination complexes depending on the substituting ligand

Applications De Recherche Scientifique

Ferric ammonium oxalate has a wide range of applications in scientific research:

Chemistry: Used as a precursor to synthesize iron oxides and coordination polymers.

Biology: Employed in studies involving iron metabolism and transport.

Medicine: Investigated for its potential use in photodynamic therapy.

Industry: Utilized in the manufacture of blueprint paper and in the synthesis of superconducting salts .

Mécanisme D'action

Ferric ammonium oxalate exerts its effects primarily through its ability to form coordination complexes with iron(III). The oxalate ligands donate electrons to the iron center, stabilizing it in the +3 oxidation state. This complex can undergo photolysis, where light energy causes the oxalate ligands to transfer electrons to the iron center, reducing it to iron(II) and releasing carbon dioxide .

Comparaison Avec Des Composés Similaires

- Potassium ferrioxalate

- Sodium ferrioxalate

- Iron(II) oxalate

- Iron(III) oxalate

Ferric ammonium oxalate stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of scientific research and industry.

Propriétés

Numéro CAS |

14221-47-7 |

|---|---|

Formule moléculaire |

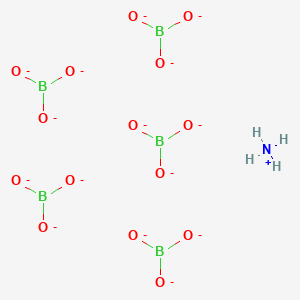

C6H4FeNO12-2 |

Poids moléculaire |

337.94 g/mol |

Nom IUPAC |

azanium;iron(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.Fe.H3N/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;1H3/q;;;+3;/p-5 |

Clé InChI |

IXNGKYULQORYPD-UHFFFAOYSA-I |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+3] |

Densité |

Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ |

Description physique |

Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.